2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone
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Overview
Description
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzodioxole ring, an oxadiazole ring, a pyrrole ring, and a piperazine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically starts with the preparation of the benzodioxole and oxadiazole intermediates, followed by their coupling with the pyrrole and piperazine moieties. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using catalysts, controlling temperature, and adjusting solvent systems .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized to form corresponding quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Compared to other similar compounds, 2-{2-[3-(2H-1,3-BENZODIOXOL-5-YL)-1,2,4-OXADIAZOL-5-YL]-1H-PYRROL-1-YL}-1-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]ETHAN-1-ONE stands out due to its unique combination of structural features. Similar compounds include:
- 1-(1,3-Benzodioxol-5-yl)-2-propanol
- 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to different chemical and biological properties .
Properties
Molecular Formula |
C25H22FN5O4 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C25H22FN5O4/c26-18-4-6-19(7-5-18)29-10-12-30(13-11-29)23(32)15-31-9-1-2-20(31)25-27-24(28-35-25)17-3-8-21-22(14-17)34-16-33-21/h1-9,14H,10-13,15-16H2 |
InChI Key |
ONABPHJBUXDABM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CN3C=CC=C3C4=NC(=NO4)C5=CC6=C(C=C5)OCO6 |
Origin of Product |
United States |
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